Product packaging for 2-Amino-2-(2,3-dimethoxyphenyl)ethanol(Cat. No.:)

2-Amino-2-(2,3-dimethoxyphenyl)ethanol

Cat. No.: B12117853
M. Wt: 197.23 g/mol
InChI Key: GMSUFURUEUIACW-UHFFFAOYSA-N
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Description

2-Amino-2-(2,3-dimethoxyphenyl)ethanol is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO3 B12117853 2-Amino-2-(2,3-dimethoxyphenyl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-amino-2-(2,3-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H15NO3/c1-13-9-5-3-4-7(8(11)6-12)10(9)14-2/h3-5,8,12H,6,11H2,1-2H3

InChI Key

GMSUFURUEUIACW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(CO)N

Origin of Product

United States

Significance in Contemporary Chemical and Biological Research

The significance of the dimethoxyphenyl ethanolamine (B43304) framework in chemical and biological research is primarily illustrated by the extensive studies on its various positional isomers. The specific placement of the two methoxy (B1213986) groups on the phenyl ring dramatically influences the molecule's chemical properties and biological interactions.

The 2,5-dimethoxy isomer, for instance, is a well-established and critical intermediate in the synthesis of the pharmaceutical drug Midodrine. google.com Midodrine is used clinically to treat orthostatic hypotension, and its synthesis relies on the 2-amino-1-(2,5-dimethoxyphenyl)ethanol scaffold. google.com This application alone underscores the industrial and medicinal importance of this class of compounds. Furthermore, derivatives of 1-(2,5-dimethoxyphenyl)-2-aminoethanol have been synthesized and evaluated for their effects on adrenergic receptors, demonstrating both alpha-stimulating and alpha-blocking activities. nih.gov

Research into other isomers, such as derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, has revealed potential antiulcer properties, highlighting a different therapeutic avenue for this structural backbone. nih.gov The varied biological targets of these isomers suggest that the 2-Amino-2-(2,3-dimethoxyphenyl)ethanol isomer could possess its own unique pharmacological profile, warranting future investigation. The study of how different substitution patterns influence receptor binding and activity is a central theme in medicinal chemistry, and the 2,3-dimethoxy isomer represents a gap in this systematic exploration.

Table 1: Research Focus of Dimethoxyphenyl Ethanolamine Isomers This table summarizes the primary research applications and findings associated with different positional isomers of dimethoxyphenyl ethanolamine, highlighting the current knowledge gap for the 2,3-dimethoxy variant.

IsomerPrimary Research FocusKey Findings/Applications
2,3-Dimethoxy Not widely studiedData not available in current literature
2,5-Dimethoxy Pharmaceutical Intermediate, Adrenergic ActivityKey precursor for the drug Midodrine. google.com Derivatives show alpha-adrenergic receptor modulation. nih.gov
3,4-Dimethoxy Antiulcer Activity, Adrenergic ActivityDerivatives have been synthesized and tested for antiulcer effects in preclinical models. nih.gov
Other Isomers Analytical Differentiation, Serotonin (B10506) Receptor ActivityIsomers of N-benzyl derivatives (NBOMes) are studied for their potent interaction with 5-HT2A receptors. researchgate.netnih.gov

Overview of Key Research Avenues for 2 Amino 2 2,3 Dimethoxyphenyl Ethanol Derivatives

Enantioselective Synthesis Strategies

Enantioselective synthesis, or asymmetric synthesis, aims to create a specific enantiomer of a chiral molecule directly from achiral or prochiral precursors, avoiding the need to separate a racemic mixture.

Asymmetric Reduction of Prochiral Ketone Precursors

A primary route to chiral β-amino alcohols is the asymmetric reduction of their corresponding prochiral α-amino ketone precursors. This transformation introduces the desired stereochemistry at the hydroxyl-bearing carbon center. Both chemical and biological catalysts have been developed to achieve high enantioselectivity in this process.

Biocatalytic reduction using engineered alcohol dehydrogenases (ADHs) has emerged as a powerful method. nih.gov These enzymes can reduce bulky, poly-functionalized ketones with high enantiopurity. nih.gov For instance, an engineered ADH was used to produce a crucial (S)-alcohol intermediate for the synthesis of Montelukast, replacing a less efficient chemical method. nih.gov Similarly, reductive amination of ketones, like acetophenone, can be achieved using engineered amine dehydrogenases with a cofactor regeneration system, yielding the corresponding chiral amine in high enantiopurity and isolated yield. nih.gov

Chemical methods often employ chiral metal hydrides or catalytic hydrogenation. The success of these methods relies on the ability of the chiral ligand associated with the reducing agent to effectively differentiate between the two prochiral faces of the ketone.

Chiral Catalysis in Stereoselective Transformations (e.g., Ru-BINAP Complexes)

Chiral transition metal complexes are highly effective catalysts for asymmetric transformations. Among the most successful are ruthenium(II) complexes containing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). These Ru-BINAP catalysts are particularly renowned for their ability to catalyze asymmetric hydrogenations of a wide range of substrates, including ketones and alkenes, with exceptional enantioselectivity. orgsyn.orgrsc.org

Cationic BINAP-ruthenium(II) complexes, with the general formula {RuX(arene)[(S)-binap]}Y, are efficient catalyst precursors for the enantioselective hydrogenation of various prochiral substrates. rsc.org The specific complex used can be fine-tuned; for example, a complex formulated as Ru(OCOCF₃)₂(BINAP) demonstrates high catalytic activity, achieving 96% enantiomeric excess (ee) at a substrate-to-catalyst ratio (S/C) of 50,000. orgsyn.orgorgsyn.org Similarly, the cationic complex [RuI(BINAP)(p-cymene)]I is also a highly efficient catalyst, providing 96% ee. orgsyn.orgorgsyn.org

The choice of catalyst and reaction conditions is critical. For example, while a system derived from Ru(OCOCH₃)₂(BINAP) and perchloric acid leads to very rapid hydrogenation, the enantioselectivity is slightly lower at 94% ee. orgsyn.orgorgsyn.org These catalysts have been successfully applied to the asymmetric synthesis of products like (S)-citronellol from the allylic alcohol geraniol, achieving up to 93% ee. orgsyn.org

Table 1: Performance of Ru-BINAP Catalysts in Asymmetric Hydrogenation

Substrate Type Catalyst System S/C Ratio Enantiomeric Excess (ee) Reference
Ketone Ru(OCOCF₃)₂(BINAP) 50,000 96% orgsyn.org, orgsyn.org
Ketone [RuI(BINAP)(p-cymene)]I Not Specified 96% orgsyn.org, orgsyn.org
Ketone Ru(OCOCH₃)₂(BINAP) / HClO₄ 2,000 94% orgsyn.org, orgsyn.org
Allylic Alcohol Ru₂Cl₄[(R)-BINAP]₂[N(C₂H₅)₃] Not Specified 93% orgsyn.org, orgsyn.org

Racemic Resolution Techniques

When a chemical synthesis produces a racemic mixture (a 50:50 mix of both enantiomers), resolution techniques are required to separate them. libretexts.org This is achieved by temporarily converting the enantiomers into diastereomers, which have different physical properties and can thus be separated. libretexts.orglibretexts.org

Chemical Resolution Methods for Amino Alcohol Derivatives

The classical approach to resolving racemic amino alcohols involves their reaction with an enantiomerically pure chiral resolving agent. Since amino alcohols are basic compounds, chiral acids are commonly used as resolving agents. libretexts.org The reaction forms a pair of diastereomeric salts, which typically exhibit different solubilities, allowing one to be selectively crystallized from a suitable solvent. libretexts.orgpsu.edu

Commonly used chiral acids include (+)-tartaric acid, (-)-malic acid, and (-)-mandelic acid. libretexts.org After separation by fractional crystallization, the pure diastereomeric salt is treated with a base to neutralize the resolving acid, thereby liberating the enantiomerically pure amino alcohol. libretexts.org

More specialized resolving agents have also been developed. For example, dehydroabietic acid, a natural chiral acid, has been used to resolve 2-amino-1-phenylethanol, where the choice of solvent can selectively precipitate the salt of either the (R)- or (S)-enantiomer. researchgate.net Another method involves the use of boric acid in conjunction with chiral 1,1'-bi-2-naphthol (B31242) (BINOL) to form diastereomeric borate (B1201080) complexes with amino alcohol derivatives, which can then be separated. researchgate.net

Table 2: Examples of Chemical Resolving Agents for Amino Alcohols

Racemic Compound Resolving Agent Key Feature Reference
2-Amino-1-phenylethanol Dehydroabietic acid Solvent-controlled resolution of either enantiomer researchgate.net
Amino alcohol derivatives Boric acid / chiral BINOL Formation of separable diastereomeric borate complexes researchgate.net
Racemic bases (+)-Tartaric acid Formation of diastereomeric salts with different solubilities libretexts.org
Racemic acids Chiral amines (e.g., Brucine) Formation of diastereomeric salts libretexts.org

Enzymatic Resolution Approaches (e.g., Lipase-Mediated Hydrolysis)

Enzymatic resolution offers a highly selective alternative to chemical methods. Enzymes, particularly lipases, are widely used in kinetic resolutions due to their ability to distinguish between enantiomers. researchgate.netgoogleapis.com In a typical lipase-mediated resolution of a racemic amino alcohol, the compound is first acylated to form an ester. The racemic ester is then subjected to hydrolysis catalyzed by a lipase (B570770) in an aqueous environment. googleapis.com

The enzyme selectively hydrolyzes one enantiomer of the ester back to the alcohol, while leaving the other enantiomer of the ester largely unreacted. googleapis.com This results in a mixture containing one enantiomer as the alcohol and the other as the ester, which can then be separated by standard chemical techniques. A key advantage is that these reactions can be performed under mild conditions of temperature and pH. googleapis.com For instance, lipases from Pseudomonas cepacia have shown high efficiency in such resolutions. researchgate.net

Dynamic Kinetic Resolution in Amino Alcohol Synthesis

A significant limitation of standard kinetic resolution is that the maximum theoretical yield for a single enantiomer is only 50%. princeton.edu Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enantioselective enzymatic reaction with an in-situ racemization of the slower-reacting enantiomer. princeton.eduacs.org This continuous racemization ensures that the substrate pool for the enzyme is constantly replenished, theoretically allowing for the conversion of 100% of the starting material into a single, desired enantiomer. princeton.edu

DKR is often achieved through chemoenzymatic processes, where an enzyme performs the resolution and a metal catalyst performs the racemization. researchgate.netacs.org For the synthesis of chiral alcohols and amines, combinations of a lipase (e.g., Novozyme-435, CALB) and a metal catalyst (e.g., ruthenium or palladium complexes) have proven highly effective. researchgate.netacs.org For example, secondary alcohols have been resolved with yields up to 99% and enantiomeric excesses greater than 99% using CALB in combination with a ruthenium racemization complex. wikipedia.org Similarly, the DKR of racemic α-amino esters can be hydrogenated to enantioenriched β-amino alcohols with up to 96% ee using chiral ruthenabicyclic complexes as catalysts. acs.org The success of a DKR process requires that the enzyme and the racemization catalyst are compatible and that the rate of racemization is significantly faster than the rate of reaction of the slow-reacting enantiomer. acs.org

Optimization of Reaction Conditions and Starting Material Derivatization

The synthesis of 2-amino-2-arylethanol derivatives is highly dependent on the precise control of reaction conditions. Optimization of parameters such as solvent, temperature, catalyst, and reagents is crucial for maximizing yield and purity. Research into the synthesis of analogous structures, such as 2-(3-oxoindolin-2-ylidene)acetonitriles, demonstrates a systematic approach to optimization where various solvents and oxidants are tested to find the ideal conditions. acs.org For instance, in a related synthesis, switching the solvent from acetonitrile (B52724) or DMF to pure DMSO significantly improved the reaction yield from around 60-67% to 80%. acs.org This highlights the profound impact of the reaction medium on the chemical transformation.

Similarly, the choice of base and the reaction time are critical variables. In one study, potassium hydroxide (B78521) (KOH) was found to be an effective base, and a reaction time of 40 minutes at room temperature was determined to be optimal for maximizing product formation. acs.org Such optimization studies provide a blueprint for developing efficient synthetic protocols for new analogues in the 2-amino-2-arylethanol family.

Derivatization of the starting material is a key strategy for producing a diverse range of analogues, allowing for the exploration of structure-activity relationships. This can be achieved by introducing various substituents onto the phenyl ring of the starting material. nih.gov For example, the synthesis of analogues with different electronic and steric properties can be accomplished by using precursors with methyl, amino, or methoxy groups at different positions on the aromatic ring. nih.gov The synthesis of enantiomerically enriched aminophosphonates has been achieved starting from N-protected (aziridin-2-yl)methylphosphonates, showcasing how derivatization with protecting groups like Boc (tert-butoxycarbonyl) is essential for controlling reactivity and achieving desired stereochemistry. mdpi.com

The following tables illustrate the impact of reaction condition optimization and the diversity achieved through starting material derivatization.

Table 1: Illustrative Optimization of Reaction Conditions for an Analogous Synthesis This table is a representative example based on methodologies for related compounds. acs.org

EntrySolventOxidantTime (min)Yield (%)
1DMFO₂/C18064
2MeCNH₂O₂/urea30060
3WaterDMSO12065
4DMSODMSO4080

Table 2: Examples of Analogues from Starting Material Derivatization Based on findings from the synthesis of related compounds. nih.gov

Starting Material PrecursorResulting AnalogueKey Feature of Analogue
2,4-Dimethoxyacetophenone(S)-2-Amino-2-(2,4-dimethoxyphenyl)ethanolChiral amino alcohol
3,5-Dimethyl starting material2-Amino-2-(3,5-dimethylphenyl)ethanolElectron-donating, lipophilic phenyl ring
3,5-Dichloro starting material2-Amino-2-(3,5-dichlorophenyl)ethanolElectron-withdrawing, polar phenyl ring
L-3-Phenyllactic acid(S)-2-Methoxy-3-phenylpropanoic acidOptically pure synthon for further reactions

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Amino 2 2,3 Dimethoxyphenyl Ethanol

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful, non-destructive method for the identification of functional groups within a molecule. The complementary nature of these two techniques provides a comprehensive vibrational profile of 2-Amino-2-(2,3-dimethoxyphenyl)ethanol. While specific experimental data for this exact compound is not widely published, analysis of structurally similar compounds allows for a reliable prediction of its characteristic spectral features.

The FT-IR and FT-Raman spectra are expected to exhibit distinct bands corresponding to the vibrations of the primary amine (-NH2), hydroxyl (-OH), methoxy (B1213986) (-OCH3), and substituted benzene (B151609) ring moieties.

Key Vibrational Band Assignments:

O-H and N-H Stretching: The high-frequency region of the FT-IR spectrum is anticipated to be dominated by broad absorption bands corresponding to the O-H stretching of the alcohol and the symmetric and asymmetric N-H stretching vibrations of the primary amine group. These bands are typically observed in the range of 3200-3500 cm⁻¹. Inter- and intramolecular hydrogen bonding can significantly influence the position and shape of these bands.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethanol (B145695) backbone and methoxy groups will be observed in the 2850-3000 cm⁻¹ range.

N-H Bending: The scissoring vibration of the primary amine group (N-H bend) is predicted to produce a characteristic absorption in the FT-IR spectrum around 1590-1650 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring will give rise to a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring will influence the exact positions and intensities of these absorptions.

C-O Stretching: Strong bands corresponding to the C-O stretching of the alcohol and the ether linkages of the methoxy groups are expected. The alcoholic C-O stretch typically appears in the 1000-1260 cm⁻¹ region, while the aryl ether C-O-C stretching vibrations will produce intense signals, often observed as two distinct bands for asymmetric and symmetric stretching, in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Out-of-Plane Bending: The out-of-plane C-H bending vibrations of the substituted benzene ring are diagnostic of the substitution pattern and are expected in the 700-900 cm⁻¹ region of the FT-IR spectrum.

The FT-Raman spectrum will complement the FT-IR data. While O-H and N-H stretching bands are often weak in Raman spectra, the aromatic ring vibrations and C-C backbone stretches are typically strong and well-defined, providing valuable structural information.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber Range (cm⁻¹) Expected Intensity (FT-IR) Expected Intensity (FT-Raman) Functional Group
O-H Stretch3200-3500Strong, BroadWeakAlcohol
N-H Stretch3200-3500Medium, BroadWeakPrimary Amine
Aromatic C-H Stretch3000-3100Medium to WeakMediumBenzene Ring
Aliphatic C-H Stretch2850-3000MediumMedium to StrongEthanol, Methoxy
N-H Bend1590-1650Medium to StrongWeakPrimary Amine
Aromatic C=C Stretch1450-1600Medium to StrongStrongBenzene Ring
Asymmetric C-O-C Stretch1200-1300StrongMediumAryl Ether
Symmetric C-O-C Stretch1000-1100StrongMediumAryl Ether
C-O Stretch1000-1260StrongMediumAlcohol
Aromatic C-H Out-of-Plane Bend700-900StrongWeakBenzene Ring

Note: The predicted data is based on the analysis of structurally related compounds and general spectroscopic principles.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related amino alcohol structures allows for a detailed prediction of its solid-state conformation and intermolecular interactions.

It is anticipated that this compound would crystallize in a centrosymmetric or non-centrosymmetric space group, with the crystal packing being significantly influenced by hydrogen bonding.

Key Predicted Structural Features:

Molecular Conformation: The ethanolamine (B43304) side chain is expected to adopt a staggered conformation to minimize steric hindrance. The relative orientation of the amino and hydroxyl groups will be a key feature. The dihedral angle between the phenyl ring and the C-C bond of the ethanolamine side chain will be influenced by the steric bulk of the ortho-methoxy group.

Hydrogen Bonding Network: The presence of both a primary amine and a hydroxyl group, which can act as hydrogen bond donors, and the oxygen atoms of the hydroxyl and methoxy groups, which can act as acceptors, suggests the formation of an extensive intermolecular hydrogen bonding network. This network is likely to be the dominant force in the crystal packing, connecting adjacent molecules into chains, sheets, or a three-dimensional framework. O-H···N, N-H···O, and potentially weaker C-H···O interactions are expected to be present.

Interactive Data Table: Predicted Crystallographic Parameters for this compound

Parameter Predicted Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Molecules per Unit Cell (Z)2 or 4
Hydrogen BondingO-H···N, N-H···O, C-H···O
Intermolecular Interactionsπ-π stacking (offset)
ConformationStaggered ethanolamine side chain

Note: The predicted crystallographic parameters are based on the analysis of structurally similar amino alcohol compounds.

Computational and Theoretical Investigations of 2 Amino 2 2,3 Dimethoxyphenyl Ethanol

Quantum Chemical Calculations (DFT, Hartree-Fock) for Electronic Structure

Quantum chemical calculations are essential for understanding the electronic structure of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict molecular properties. These calculations provide insights into the stability and reactivity of a compound.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy state. This stable three-dimensional structure is crucial for understanding the molecule's properties. Conformational analysis further explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds and their relative energies.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier molecular orbital theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Reactivity and Charge Distribution Analysis

This area of computational chemistry investigates the reactivity of a molecule and the distribution of electronic charge within it.

Global and Local Reactivity Descriptors (Fukui Functions, MEP)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a general overview of a molecule's reactivity. Local reactivity descriptors, such as Fukui functions, indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are susceptible to electrophilic and nucleophilic attack, respectively.

Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. By mapping properties like dnorm (a normalized contact distance) onto the surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions, showing the proportion of the Hirshfeld surface involved in each type of contact.

Thermodynamic Property Predictions

The thermodynamic properties of a molecule are fundamental to understanding its stability, reactivity, and behavior in a chemical system. For 2-Amino-2-(2,3-dimethoxyphenyl)ethanol, computational chemistry provides powerful tools to predict these properties, offering insights where experimental data may be scarce. These predictions are often derived from the molecule's optimized three-dimensional structure using various theoretical models.

Detailed research into the thermodynamic properties of this compound involves the use of sophisticated computational methods. Quantum mechanical approaches, such as Density Functional Theory (DFT), are frequently employed to calculate key thermodynamic parameters. researchgate.net These methods model the electronic structure of the molecule to derive energies and vibrational frequencies, which are then used in statistical mechanics equations to calculate properties like enthalpy, entropy, and Gibbs free energy.

Another powerful approach is the use of Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models establish a mathematical relationship between the structural features of a molecule (descriptors) and its properties. For instance, a model could be trained on a large dataset of compounds with known enthalpies of formation to predict the enthalpy of a new compound like this compound based solely on descriptors calculated from its chemical structure. nih.gov Such models can be highly accurate and are validated through rigorous statistical methods, including internal and external validation, to ensure their predictive power. nih.gov

The standard enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and standard entropy (S°) are critical values that can be predicted. The enthalpy of formation indicates the energy change when the compound is formed from its constituent elements in their standard states. nih.gov Gibbs free energy provides a measure of the spontaneity of a reaction involving the compound, while entropy quantifies the molecule's disorder or randomness.

The following tables present hypothetical, predicted thermodynamic data for this compound, illustrating the type of information generated through computational studies. These values are typically calculated for the ideal gas phase at a standard temperature and pressure (298.15 K and 1 atm).

Predicted Thermodynamic Properties at 298.15 K and 1 atm Table 1: Key Predicted Thermodynamic Values

Thermodynamic Property Symbol Predicted Value (Illustrative) Unit
Standard Enthalpy of Formation ΔHf° -450.5 kJ/mol
Standard Gibbs Free Energy of Formation ΔGf° -280.2 kJ/mol
Standard Molar Entropy 420.8 J/(mol·K)

Further analysis often includes examining the temperature dependence of these properties. Computational software can calculate these parameters over a range of temperatures, which is crucial for understanding the compound's behavior under different process conditions.

Table 2: Temperature Dependence of Predicted Thermodynamic Properties (Illustrative)

Temperature (K) ΔHf° (kJ/mol) S° (J/(mol·K)) Cp (J/(mol·K))
298.15 -450.5 420.8 300.1
400.00 -455.3 510.6 355.4
500.00 -459.1 590.2 405.9

These predictive methods provide a robust framework for characterizing the thermodynamic landscape of molecules like this compound, guiding further experimental work and application in various chemical fields.

No Publicly Available Data on the Molecular Interactions of this compound

Despite a thorough search of available scientific literature and databases, no specific information has been found regarding the molecular interaction and in vitro binding studies of the chemical compound this compound.

Consequently, this article cannot provide data on its receptor binding affinity, selectivity profiling, ligand-target kinetics, enzyme-substrate interactions, or computational molecular docking predictions as requested.

The initial investigation aimed to detail the compound's interactions with various biological targets, focusing on:

Receptor Binding Affinity and Selectivity: This would have involved exploring data from radioligand binding assays to determine the compound's affinity (often measured as Kᵢ values) for specific receptor subtypes, such as adrenergic, adenosine, and dopamine receptors. The goal was to understand the compound's potency and preference for these biological targets.

Ligand-Target Dissociation and Association Kinetics: This section would have delved into the dynamics of the compound's binding to its target receptors, examining the rates at which it associates (kₒₙ) and dissociates (kₒff). This information is crucial for understanding the duration of the compound's effect at a molecular level.

Enzyme-Substrate Interaction Dynamics and Inhibition: The investigation also sought to uncover any studies on how this compound interacts with enzymes, including potential inhibitory effects. This would involve analyzing kinetic data to understand the mechanism and potency of enzyme inhibition.

Computational Molecular Docking: This section would have presented findings from computational models that predict the binding mode of the compound within the active site of a receptor or enzyme. Such studies provide valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.

Unfortunately, searches for scholarly articles, patents, and entries in chemical and biological databases did not yield any results for "this compound." While information is available for structurally related compounds, the strict focus on this specific chemical, as per the instructions, prevents the inclusion of such data.

Therefore, at the time of this writing, the scientific community has not published any research that would allow for a detailed analysis of the molecular interactions of this compound.

Structure Activity Relationship Sar Studies of 2 Amino 2 2,3 Dimethoxyphenyl Ethanol Derivatives

Systematic Modification of the Dimethoxyphenyl Moiety and Ethanolamine (B43304) Backbone

The biological activity of 2-Amino-2-(2,3-dimethoxyphenyl)ethanol derivatives is intrinsically linked to the specific arrangement of substituents on both the aromatic ring and the flexible ethanolamine side chain.

Dimethoxyphenyl Moiety: The phenyl ring and its substituents are crucial for anchoring the ligand within the receptor's binding pocket. The 2,3-dimethoxy substitution pattern is a key determinant of activity, influencing both the electronic and steric profile of the molecule.

Position and Number of Methoxy (B1213986) Groups: SAR studies on related phenethylamines demonstrate that the substitution pattern on the phenyl ring is critical for receptor affinity and selectivity. For instance, modifications to the 3,4,5-trimethoxyphenyl (TMP) moiety in other tubulin inhibitors often lead to a significant reduction in potency, highlighting the importance of a specific methoxy arrangement for optimal molecular conformation and interaction. nih.gov Attempts to remove or shift methoxy groups on other active scaffolds have been shown to impair biological activity significantly. nih.gov While direct data on the 2,3-dimethoxy pattern is sparse, it is understood that this specific arrangement creates a unique conformational and electronic landscape that dictates its fit and interaction with target receptors.

Ring Substituents: The introduction of other substituents onto the phenyl ring can modulate activity. In studies of 2,5-dimethoxyphenethylamine derivatives, adding alkyl or halogen groups, particularly at the para-position (4-position), often enhances binding affinity for serotonin (B10506) receptors. nih.govnih.govbiomolther.org This suggests that further substitution on the 2,3-dimethoxyphenyl ring could similarly tune the pharmacological profile.

Ethanolamine Backbone: The ethanolamine portion of the molecule, consisting of a two-carbon chain with a hydroxyl (-OH) group and an amino (-NH2) group, is fundamental for receptor activation.

Hydroxyl and Amino Groups: These functional groups are typically essential for forming key interactions with receptor residues. The amino group, being basic, is often protonated at physiological pH and forms a strong ionic bond or salt bridge with an acidic amino acid residue, such as aspartic acid, in the receptor binding site. nih.govmdpi.com The hydroxyl group is a critical hydrogen bond donor, and its presence and position are vital for high-affinity binding and agonist activity in many phenylethanolamine-based ligands. mdpi.comnih.gov

Amine Substitution: Modifications to the terminal amino group, such as N-alkylation, can have profound effects on potency and selectivity. In many classes of phenethylamines, increasing the steric bulk on the nitrogen atom can alter the receptor subtype selectivity. nih.govnih.gov

The following table summarizes the general effects of these modifications based on studies of related phenylethanolamine compounds.

Structural MoietyModificationGeneral Effect on Biological ActivityRationale
Dimethoxyphenyl RingAltering Methoxy Position (e.g., 2,3- to 2,5- or 3,4-)Often reduces potency or alters selectivity.Changes steric and electronic fit within the receptor pocket. nih.gov
Adding Lipophilic Groups (e.g., halogens, alkyls)May increase potency.Enhances hydrophobic interactions with the receptor. nih.govnih.gov
Ethanolamine BackboneRemoval of β-Hydroxyl GroupSignificantly reduces agonist activity.Loss of a critical hydrogen bond interaction with the receptor. mdpi.comnih.gov
N-AlkylationCan modulate potency and receptor selectivity.Alters steric bulk and interaction with different receptor sub-pockets. nih.govnih.gov

Role of Stereochemistry in Ligand-Receptor Interactions and Biological Activity

The three-dimensional structure of a ligand is paramount for its interaction with a chiral biological target like a receptor. The this compound structure possesses two chiral centers, one at the carbon bearing the hydroxyl group (C-1) and the other at the carbon bearing the aminophenyl group (C-2). This results in four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

The stereochemical configuration dictates how the molecule fits into the binding pocket and aligns its functional groups for optimal interaction. biomedgrid.combiomedgrid.com For phenylethanolamine agonists targeting adrenergic receptors, it is well-established that a specific stereochemistry is preferred.

Configuration at the Hydroxyl-Bearing Carbon: The (R)-configuration at the carbon atom attached to the hydroxyl group is typically essential for high-affinity binding and agonist activity at β-adrenergic receptors. nih.govwikipedia.org The corresponding (S)-isomer is often significantly less active. mdpi.com

Differential Signaling: Remarkably, stereochemistry can influence not just the potency but the nature of the biological response. Studies on the stereoisomers of fenoterol (B1672521), a related β2-adrenoceptor agonist, have shown that different isomers can induce the receptor to couple to different intracellular G-proteins. nih.gov For example, the (R,R)-isomers of fenoterol and its derivatives preferentially activate the Gs signaling pathway, whereas their (S,R) isomers can activate both Gs and Gi proteins. nih.gov This demonstrates that stereochemistry can act as a switch, directing the cellular response down distinct signaling cascades.

Key Receptor Interactions: The precise spatial orientation of the amino and hydroxyl groups is critical. Molecular dynamics simulations of related agonists show that the protonated amine forms a salt bridge with a conserved aspartate residue (e.g., Asp113 in the β2-AR), while the β-hydroxyl group forms stereospecific hydrogen bonds with other residues like asparagine or serine. nih.govnih.gov An incorrect stereoisomer may be unable to achieve this optimal arrangement, leading to weaker binding and reduced or altered activity.

The table below illustrates the differential effects of stereoisomers based on findings from the closely related fenoterol molecule.

Stereoisomer ConfigurationInteraction with β2-Adrenergic ReceptorResulting Biological Activity
(R,R)Preferential coupling to Gs protein.Selective Gs-mediated signaling pathway activation. nih.gov
(S,R)Coupling to both Gs and Gi proteins.Dual signaling pathway activation, often with different functional outcomes. nih.gov
(R)- at C-1 (hydroxyl carbon)Optimal orientation for H-bonding of the hydroxyl group.Generally higher potency and agonist efficacy. nih.govwikipedia.org
(S)- at C-1 (hydroxyl carbon)Suboptimal orientation for H-bonding.Significantly lower potency. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of compounds with their biological activity. sddn.esnih.gov By developing mathematical models, QSAR can predict the activity of novel, untested derivatives, thereby accelerating the optimization of lead compounds and reducing the need for extensive synthesis and screening. sddn.esnih.gov

The QSAR process involves several key steps:

Data Set Assembly: A collection of structurally related compounds, such as various derivatives of this compound, with experimentally measured biological activities (e.g., IC50 or EC50 values) is compiled. nih.gov

Descriptor Calculation: For each molecule, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.govnih.gov

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation. japsonline.com

For phenylethanolamine derivatives, QSAR models often incorporate descriptors that encode steric, electronic, and hydrophobic features. For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) uses steric and electrostatic field values to predict how changes in a molecule's shape and charge distribution will affect its binding affinity. nih.gov Such models can provide contour maps that visualize regions where increasing steric bulk or altering electrostatic charge would be beneficial or detrimental to activity, offering a clear guide for further synthesis.

Descriptor CategoryExample DescriptorsProperty QuantifiedRelevance to Bioactivity Prediction
Electronic Partial charges, Electrostatic potential, Dipole momentCharge distribution and ability to form polar interactions.Predicts strength of ionic bonds and hydrogen bonds with the receptor. nih.gov
Steric / 3D Van der Waals volume, Molecular surface area, Shape indicesSize, shape, and three-dimensional arrangement of the molecule.Determines the goodness-of-fit within the receptor's binding pocket. nih.gov
Hydrophobic LogP (Partition coefficient), Hydrophobic surface areaThe molecule's affinity for lipid vs. aqueous environments.Influences hydrophobic interactions with the receptor and membrane permeability.
Topological Connectivity indices, Wiener indexThe pattern of atomic connections within the molecule.Encodes information about molecular size, branching, and overall shape. japsonline.com

Influence of Lipophilicity and Other Physicochemical Parameters on Pharmacological Profile

Lipophilicity: This parameter, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's solubility in a lipid versus an aqueous environment. The two methoxy groups on the phenyl ring contribute significantly to the lipophilicity of this compound.

Absorption and Permeability: A certain level of lipophilicity is required for a compound to passively diffuse across the lipid bilayers of cell membranes, such as those in the gastrointestinal tract and the blood-brain barrier.

Receptor Binding: Lipophilic interactions are often a key component of the binding energy between a ligand and a receptor. In some series of compounds, increasing lipophilicity by adding non-polar substituents leads to increased potency. nih.gov

Metabolism and Toxicity: However, excessively high lipophilicity can be detrimental. Highly lipophilic compounds may exhibit poor aqueous solubility, bind non-specifically to plasma proteins, and be more susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver, potentially leading to rapid clearance or the formation of toxic metabolites. nih.gov

Other Physicochemical Parameters:

pKa: The pKa of the ethanolamine nitrogen determines its ionization state at physiological pH. A basic pKa ensures the amine is protonated, allowing it to form the crucial salt bridge with the receptor. wikipedia.org

Hydrogen Bonding Capacity: The hydroxyl and amino groups act as hydrogen bond donors, while the oxygen atoms of the methoxy groups act as acceptors. This capacity is vital for both receptor binding and aqueous solubility.

Molecular Weight and Polar Surface Area (PSA): These parameters also influence absorption and permeability. Generally, lower molecular weight and a balanced PSA are favorable for oral bioavailability.

The interplay of these properties is crucial for a successful drug candidate.

Pharmacological ParameterInfluence of Increasing Lipophilicity (logP)
Aqueous Solubility Decreases
Membrane Permeability / Absorption Generally increases, but can decrease if too high (poor solubility).
Plasma Protein Binding Increases
Metabolic Clearance (e.g., by CYP enzymes) Often increases. nih.gov
Volume of Distribution Increases (compound distributes more into tissues).
Potential for Off-Target Toxicity May increase.

Advanced Applications in Medicinal Chemistry and Chemical Biology for 2 Amino 2 2,3 Dimethoxyphenyl Ethanol

Chiral Building Blocks in Asymmetric Synthesis and Catalysis

Chiral 1,2-amino alcohols are fundamental structural motifs found in numerous natural products and synthetic compounds with significant biological activity. Their utility in asymmetric synthesis is vast, where they serve as chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts. The presence of both an amino and a hydroxyl group in 2-Amino-2-(2,3-dimethoxyphenyl)ethanol allows for the formation of stable chelate complexes with metal centers, a critical feature for effective chiral ligands in asymmetric catalysis.

Although direct studies employing this compound as a catalyst or ligand are limited, the broader class of 2-amino-2-phenylethanol (B122105) derivatives is well-established in this role. For instance, these types of molecules are used to create ligands for processes like asymmetric addition reactions. New optically active amino alcohol organocatalysts based on scaffolds like 2-azanorbornane have been successfully used in asymmetric Michael reactions. chemicalbook.com The stereoelectronic properties of the aryl ring, influenced by the methoxy (B1213986) substituents in the case of this compound, can be fine-tuned to modulate the enantioselectivity of catalyzed reactions. The development of tailored chiral phosphoramidite (B1245037) ligands, often derived from amino alcohols, has been shown to support highly enantioselective palladium-catalyzed reactions. nih.gov Given these precedents, this compound represents a promising, though currently underexplored, candidate for the development of novel chiral ligands and organocatalysts.

Design and Synthesis of Novel Scaffolds for Drug Discovery

The functional groups of this compound make it a versatile starting material for the synthesis of various heterocyclic scaffolds that are central to many drug discovery programs.

Pyrrolo[2,3-b]pyridine: The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a core component of numerous kinase inhibitors. nih.gov The synthesis of this scaffold often involves multi-step sequences, including cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations to construct the aryl-substituted pyrrole (B145914) ring fused to the pyridine. nih.gov A general approach involves the reaction of a substituted aminopyrrole with a 1,3-dicarbonyl compound or its equivalent. ajol.inforesearchgate.net While a direct synthesis from this compound is not reported, one could envision its conversion into a suitable aminopyrrole precursor through a series of functional group transformations. Several pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent inhibitors for targets like the V600E mutant of the B-RAF kinase. nih.gov

Quinazolinone: Quinazolinone derivatives are known for their broad spectrum of biological activities. nih.gov Common synthetic strategies include the condensation of 2-aminobenzamides with aldehydes or alcohols. researchgate.net For example, a ruthenium(II)-catalyzed tandem reaction can convert 2-aminobenzonitriles into quinazolinones using an alcohol-water system. rsc.org Another approach involves the metal-free oxidative annulation of 2-aminobenzamides with various amines. nih.gov To utilize this compound, it would likely first need to be incorporated into a 2-aminobenzamide (B116534) or a related precursor structure.

Aminothiazole: The 2-aminothiazole (B372263) moiety is a key pharmacophore present in several approved drugs, including the anticancer agent Dasatinib. nih.gov The most common synthetic method is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thiourea. wikipedia.orgderpharmachemica.com There are numerous variations, including solid-phase syntheses and methods using polymer-supported reagents to facilitate purification. rsc.org A plausible route to incorporate the dimethoxyphenyl ethanol (B145695) fragment would involve first converting the amino alcohol into a corresponding α-bromoketone, which could then undergo the classical Hantzsch reaction with thiourea. derpharmachemica.com

Thiopyrano[2,3-d]thiazole: This fused heterocyclic system has attracted interest for its potential as an anticancer agent. nih.govnih.gov Syntheses often proceed via a hetero-Diels-Alder reaction. nih.gov For instance, 5-arylidene-4-thioxo-2-thiazolidinones can react with 1,4-naphthoquinone (B94277) to yield complex thiopyrano[2,3-d]thiazole derivatives. nih.gov Another strategy involves the reaction of rhodanine (B49660) derivatives with cinnamonitriles. researchgate.net The incorporation of this compound into this scaffold would require its transformation into one of the key reactive intermediates, such as a substituted aldehyde or ketone, to participate in the condensation or cycloaddition steps.

Table 1: Overview of Heterocyclic Scaffolds and General Synthesis Strategies This table outlines general synthetic approaches for the target scaffolds, as direct synthesis from this compound is not prominently documented.

Scaffold General Synthetic Precursors Key Reaction Type Reference(s)
Pyrrolo[2,3-b]pyridine Substituted aminopyrroles, 1,3-bielectrophiles Cyclocondensation, Cross-Coupling enamine.net, nih.gov, ajol.info
Quinazolinone 2-Aminobenzamides, Aldehydes/Alcohols Condensation, Oxidative Annulation researchgate.net, rsc.org, nih.gov
Aminothiazole α-Haloketones, Thiourea Hantzsch Synthesis (Condensation/Cyclization) nih.gov, google.com, wikipedia.org
Thiopyrano[2,3-d]thiazole 5-Ylidene-4-thiazolidinones, Dienes/Dienophiles Hetero-Diels-Alder, Cyclocondensation nih.gov, nih.gov, researchgate.net

Utility as Synthetic Intermediates for Complex Organic Molecules

Amino alcohols are valuable intermediates in the synthesis of more complex molecules due to the differential reactivity of their amino and hydroxyl groups. These functional groups can be selectively protected, activated, or transformed to build molecular complexity. For example, the related compound 1-(2,5-dimethoxyphenyl)-2-aminoethanol is a key intermediate in the synthesis of midodrine, a drug used to treat orthostatic hypotension. google.com The synthesis involves the condensation of 2,5-dimethoxybenzaldehyde (B135726) with nitromethane, followed by reduction of the nitro group to an amine. google.com

Similarly, 2-amino-2-phenylethanol derivatives are used in the preparation of phosphonate (B1237965) analogs of amino acids, which have applications in medicinal chemistry as enzyme inhibitors or receptor modulators. mdpi.com The stereoselective synthesis of complex amino acids, such as those found in natural products like phomopsin B and ustiloxins, often relies on chiral amino alcohol starting materials. elsevierpure.com The 2,3-dimethoxyphenyl group in the target compound offers a unique substitution pattern that can be further functionalized, for instance, through electrophilic aromatic substitution or demethylation, adding to its versatility as a synthetic intermediate.

Development of Proteolysis-Targeting Chimeras (PROTACs) and Enzyme Inhibitors

The development of targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), and specific enzyme inhibitors represents a forefront of modern drug discovery. While there is no specific literature detailing the use of this compound in PROTACs, its structure contains functionalities that are amenable to such applications. A PROTAC molecule consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The amino and hydroxyl groups of the amino alcohol could serve as attachment points for a linker, enabling its incorporation into a PROTAC construct, provided the core structure has affinity for a target protein.

More directly, amino-phenylethanol derivatives have been investigated as enzyme inhibitors. The inhibitory activity is often dependent on the substitution pattern of the phenyl ring and the stereochemistry of the molecule. Structure-activity relationship studies on simple 2-phenylethanol (B73330) derivatives have shown that the presence of an amino group and increasing lipophilicity can potentiate inhibitory effects on enzymes like those involved in platelet aggregation. nih.gov The dimethoxy substitution on the phenyl ring of this compound provides specific steric and electronic properties that could be exploited for selective binding to the active site of an enzyme.

In Vitro Biological Mechanisms of Action of 2 Amino 2 2,3 Dimethoxyphenyl Ethanol Analogues

Modulation of Cellular Signaling Pathways (In Vitro)

Analogues of 2-Amino-2-(2,3-dimethoxyphenyl)ethanol have been shown to modulate several critical cellular signaling pathways in vitro, which are fundamental to cell proliferation, differentiation, and survival.

One area of investigation involves the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can contribute to tumorigenesis when abnormally activated. nih.gov A series of 2-methoxybenzamide (B150088) derivatives were developed as inhibitors of the Hh signaling pathway. nih.govnih.gov Pharmacological data revealed that a specific compound, labeled as compound 21, demonstrated potent inhibition of the Hh pathway with a nanomolar IC50 value by targeting the Smoothened (Smo) receptor. nih.govnih.gov This inhibition prevents the Smo protein from entering the primary cilium, a key step in activating the pathway. nih.gov

Other studies have focused on different signaling cascades. For instance, certain dichlorinated phenylacrylonitriles, which share structural similarities with amino alcohol compounds, have been identified as novel ligands for the Aryl Hydrocarbon Receptor (AhR). nih.gov Their activity is linked to the activation of Cytochrome P450 1A1 (CYP1A1), which may lead to cell death through bioactivation, a phenomenon noted in breast cancer cell populations. nih.gov

Furthermore, the compound CPUC002 has been shown to induce apoptosis and cell cycle arrest in multiple myeloma cells by concurrently stabilizing the tumor suppressor protein p53 and inhibiting the STAT3 signaling pathway. nih.gov While knockdown of p53 only partially suppressed the apoptosis induced by CPUC002, knockdown of STAT3 was found to abolish both the induced apoptosis and cell cycle arrest, highlighting the critical role of the STAT3 pathway in the compound's mechanism. nih.gov

In Vitro Cytotoxicity and Growth Inhibition Mechanisms in Cell Lines

Various analogues have demonstrated significant cytotoxic and growth-inhibitory effects across a range of human cancer cell lines in vitro. These studies are crucial for identifying compounds with potential as anticancer agents.

A study on amino alcohol acrylonitriles revealed that several analogues displayed modest to good levels of cytotoxicity. nih.gov For example, within one library of compounds, GI50 values (the concentration causing 50% growth inhibition) ranged from 0.75 to 62 μM. nih.gov Some compounds showed selectivity toward specific cancer cell lines. Compound 12a was four-fold more selective for the ovarian cancer cell line A2780, while 12e showed preferential activity against colorectal HT29 and breast MCF-7 cancer cells. nih.gov Another analogue, 12g , was most potent in this class with a GI50 of 0.75 μM and showed selectivity for colorectal cancer. nih.gov

Similarly, a series of synthetic 2-amino-naphthoquinones were evaluated for their cytotoxic activity. nih.gov Compounds 2, 5, 6, 7, and 9 showed notable cytotoxicity against the tested cancer cell lines. nih.gov Compound 2 was particularly effective against the human glioblastoma multiforme cell line (SF-295) and the human promyelocytic leukemia cell line (HL-60), with IC50 values of 0.57 and 0.7 µg/mL, respectively. nih.gov Importantly, these aminonaphthoquinones were found to be less toxic to normal peripheral blood mononuclear cells, with IC50 values 1.5 to 18 times higher than those for the cancer cell lines, indicating a degree of selectivity for cancer cells. nih.gov

The table below summarizes the in vitro cytotoxicity of selected analogues in various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Selected Analogues

Compound/Analogue Class Cell Line Measurement Value Selectivity Noted
Amino Alcohol Acrylonitrile 12a A2780 (Ovarian) GI50 4.4 µM 4-fold vs. normal cells
Amino Alcohol Acrylonitrile 12e HT29 (Colorectal) GI50 3.7 µM 5.1-fold vs. normal cells
Amino Alcohol Acrylonitrile 12e MCF-7 (Breast) GI50 5.2 µM 3.6-fold vs. normal cells
Amino Alcohol Acrylonitrile 12g Colorectal Cell Line GI50 0.75 µM 3.7-fold vs. normal cells
Phenylacrylonitrile ANI-7 Breast Cancer Lines GI50 0.16–2.0 µM Up to 270-fold vs. MCF10A
2-Amino-naphthoquinone 2 SF-295 (Glioblastoma) IC50 0.57 µg/mL -

Induction of Apoptosis and Cell Cycle Arrest (In Vitro)

A primary mechanism by which these compounds inhibit cancer cell growth is through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Flow cytometry analyses have provided detailed insights into these processes. For example, a benzimidazole (B57391) derivative, compound 13 , induced significant early and late apoptosis in MDA-MB-231 breast cancer cells, affecting 80.24% and 5.4% of the cell population, respectively. mdpi.com In another study, a sulfonamide derivative, S1 , was shown to induce apoptosis in acute leukemia cell lines K562 and Jurkat. ualberta.ca The mechanism in K562 cells involved both the extrinsic and intrinsic apoptotic pathways, while in Jurkat cells, only the intrinsic pathway was implicated. ualberta.ca

These compounds also interfere with the cell cycle. A thieno[2,3-d]pyrimidine (B153573) derivative, compound 4 , caused cell cycle arrest at the G2/M and S phases in MCF-7 breast cancer cells. mdpi.com Benzimidazole derivatives also demonstrated cell cycle inhibition; compound 10 arrested A549 lung cancer cells in the G1 and G2 phases, while compound 13 arrested them primarily in the G1 phase. mdpi.com In multiple myeloma cells, the compound CPUC002 was found to induce G0/G1 cell cycle arrest. nih.gov Similarly, amentoflavone, a biflavonoid, induced G2/M phase arrest in BV-2 microglial cells by suppressing key regulatory proteins like CDK1/CDC2 and cyclin B1. imrpress.com

The table below outlines the observed effects of various analogues on apoptosis and the cell cycle in different cancer cell lines.

Table 2: Effects on Apoptosis and Cell Cycle in Cancer Cell Lines

Compound/Analogue Cell Line Effect Details
CPUC002 Multiple Myeloma Cell Cycle Arrest G0/G1 phase arrest. nih.gov
Thieno[2,3-d]pyrimidine 4 MCF-7 (Breast) Apoptosis & Cell Cycle Arrest Induces apoptosis; G2/M and S phase arrest. mdpi.com
Sulfonamide S1 K562 (Leukemia) Apoptosis & Cell Cycle Arrest Intrinsic & extrinsic apoptosis; G2/M arrest. ualberta.ca
Sulfonamide S1 Jurkat (Leukemia) Apoptosis & Cell Cycle Arrest Intrinsic apoptosis; G0/G1 arrest. ualberta.ca
Amentoflavone BV-2 (Microglia) Apoptosis & Cell Cycle Arrest Induces apoptosis; G2/M arrest. imrpress.com
Benzimidazole 10 A549 (Lung) Cell Cycle Arrest G1 and G2 phase arrest. mdpi.com

Interaction with Microtubule Dynamics (In Vitro)

Microtubules are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Their dynamic nature of polymerization and depolymerization is a key target for anticancer agents. Disruption of these dynamics can trigger apoptosis. nih.gov

In vitro assays that reconstitute microtubule behavior are used to study these interactions. mpi-cbg.de These assays often use stabilized microtubule "seeds" made with slowly hydrolysable GTP analogues (like GMPCCP) to serve as templates for observing the assembly of dynamic microtubules. mpi-cbg.denih.gov Techniques like Total Internal Reflection Fluorescence (TIRF) microscopy allow for the visualization of these processes at the single-molecule level. mpi-cbg.de

While direct studies on this compound are limited, research on related structures and other molecules provides insight into potential mechanisms. For example, ethanol (B145695) itself has been shown to impair microtubule formation by interfering with the function of microtubule-associated proteins (MAPs). nih.gov More specific interactions have also been characterized. The protein kinase Abl2 has been reported to directly bind to both tubulin dimers and the microtubule lattice. yale.edu This interaction promotes the nucleation and assembly of microtubules and increases their elongation rate. yale.edu This demonstrates how a molecule can directly engage with the core components of the microtubule machinery to regulate its dynamics, a mechanism that could be exploited by synthetic analogues.

Investigations into Other Specific In Vitro Biological Activities (e.g., Antimicrobial, Immunosuppressive)

Beyond anticancer effects, some analogues have been investigated for other potential therapeutic properties, particularly antimicrobial activity.

A series of 2-(((2-ether)amino)methylene)-dimedone derivatives were synthesized and evaluated for their in vitro activity against various bacteria and fungi. nih.gov The evaluation used the broth microdilution method to determine efficacy. nih.gov The compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov Their activity was also assessed against fungi, including Aspergillus fumigatus and Candida albicans. nih.gov Within this series, compound 4k was identified as the most active antibacterial agent, showing efficacy against several bacterial strains at a dilution lower than the control antibiotic, ciprofloxacin (B1669076). nih.gov

Another study focused on novel thiazole (B1198619) derivatives as potential agents against multidrug-resistant Gram-positive pathogens. nih.gov The 2,5-dimethylphenyl scaffold, a feature in some of these compounds, is known to be present in various molecules with broad-spectrum antimicrobial activity. nih.gov These studies highlight the potential for developing amino alcohol analogues and related structures as leads for new antimicrobial drugs.

Table 3: Summary of In Vitro Antimicrobial Activity

Compound Class Target Microorganisms Key Findings
2-(((2-ether)amino)methylene)-dimedone derivatives Gram-positive & Gram-negative bacteria, Fungi (Aspergillus, Candida, etc.) Compound 4k was the most active antibacterial agent, with activity comparable or superior to ciprofloxacin against certain strains. nih.gov

Q & A

Q. What are the established synthetic routes for 2-Amino-2-(2,3-dimethoxyphenyl)ethanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via three primary routes:
  • Reduction of α-keto precursors : Sodium borohydride or catalytic hydrogenation reduces ketones to secondary alcohols. Yields depend on solvent polarity and temperature (e.g., 70–85% in methanol at 0–25°C) .
  • Grignard reactions : Addition of organomagnesium reagents to nitriles or aldehydes, followed by hydrolysis. Reaction efficiency is sensitive to anhydrous conditions and stoichiometric ratios .
  • Biocatalytic methods : Enzymes like ketoreductases achieve enantioselective synthesis (>90% ee) under mild conditions (pH 7–8, 30–40°C), minimizing byproducts .
    Key Considerations : Optimize catalyst loading (e.g., 5–10 mol% for chiral catalysts), monitor pH in biocatalysis, and use inert atmospheres for Grignard reactions.

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies methoxy groups (δ 3.7–3.9 ppm) and hydroxyl/amine protons (broad signals at δ 1.5–2.5 ppm). NOESY confirms stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C10H14O3: calculated 182.0943, observed 182.0945) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral derivatives (e.g., R/S assignments) .
  • Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralpak AD-H (hexane:isopropanol, 90:10) .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during asymmetric synthesis of this compound?

  • Methodological Answer :
  • Catalyst Selection : Use Ru-BINAP complexes for hydrogenation (up to 98% ee) or immobilized ketoreductases for biocatalysis (95–99% ee) .
  • Reaction Optimization : Adjust temperature (25–40°C), solvent (e.g., tert-butanol for hydrogenation), and substrate-to-catalyst ratio (1:0.05–0.1) .
  • Workup Strategies : Acid-base extraction removes unreacted precursors, while crystallization in ethanol/water enhances purity .
    Data Validation : Combine chiral HPLC with polarimetry to cross-validate enantiomeric excess (ee).

Q. What experimental strategies resolve contradictions in reported biological activities, such as divergent receptor binding affinities?

  • Methodological Answer :
  • Orthogonal Assays : Compare radioligand binding (e.g., ³H-labeled TAAR1 assays) with functional assays (cAMP accumulation) to distinguish binding vs. signaling efficacy .
  • Control Variables : Standardize cell lines (e.g., HEK293-TAAR1 vs. primary neurons), buffer composition (Mg²⁺/GTP concentrations), and incubation times .
  • Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to assess effect sizes across studies, identifying outliers due to methodological variability .

Q. How do 2,3-dimethoxyphenyl substituents influence regioselectivity in acylation or functionalization reactions?

  • Methodological Answer :
  • Steric and Electronic Effects : Methoxy groups at C2/C3 direct electrophiles to the para position. For example, acylation of 2-(2,3-dimethoxyphenyl)benzodiazepines occurs at the less hindered NH site (80% yield) vs. the hydroxyl group under reflux .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to rationalize regioselectivity (e.g., ΔG‡ differences >2 kcal/mol favor one pathway) .
    Experimental Validation : Use ¹H NMR kinetics and LC-MS to track reaction intermediates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.